REACTION_CXSMILES
|
[N:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:17][CH2:18][N:19](CC)CC.ClCC#N>C1COCC1>[C:7]1([N:1]2[CH2:2][CH2:3][N:4]([CH2:17][C:18]#[N:19])[CH2:5][CH2:6]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
459 mg
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography (Biotage 25-short, 25% EtOAc/hexanes to 100% EtOAc/hex)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)N1CCN(CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.75 mmol | |
AMOUNT: MASS | 188 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |